molecular formula C13H16N4O B12486927 4-[(E)-(2-methoxyphenyl)diazenyl]-1,3,5-trimethyl-1H-pyrazole

4-[(E)-(2-methoxyphenyl)diazenyl]-1,3,5-trimethyl-1H-pyrazole

Cat. No.: B12486927
M. Wt: 244.29 g/mol
InChI Key: UFQBFNGXGJODFI-UHFFFAOYSA-N
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Description

4-[(1E)-2-(2-methoxyphenyl)diazen-1-yl]-1,3,5-trimethylpyrazole is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used as dyes, pigments, and in various chemical reactions due to their vibrant colors and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1E)-2-(2-methoxyphenyl)diazen-1-yl]-1,3,5-trimethylpyrazole typically involves the diazotization of 2-methoxyaniline followed by coupling with 1,3,5-trimethylpyrazole. The reaction conditions often include:

    Diazotization: This step involves the reaction of 2-methoxyaniline with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with 1,3,5-trimethylpyrazole in an alkaline medium (e.g., sodium hydroxide, NaOH) to form the azo compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-[(1E)-2-(2-methoxyphenyl)diazen-1-yl]-1,3,5-trimethylpyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite (Na2S2O4) or zinc in acetic acid.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium dithionite in aqueous solution or zinc in acetic acid.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amines or hydrazines.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

4-[(1E)-2-(2-methoxyphenyl)diazen-1-yl]-1,3,5-trimethylpyrazole has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized as a dye or pigment in various industrial applications, including textiles and plastics.

Mechanism of Action

The mechanism of action of 4-[(1E)-2-(2-methoxyphenyl)diazen-1-yl]-1,3,5-trimethylpyrazole involves its interaction with molecular targets such as enzymes or receptors. The azo group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various effects. The methoxy group may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1E)-2-(2-hydroxyphenyl)diazen-1-yl]-1,3,5-trimethylpyrazole
  • 4-[(1E)-2-(2-chlorophenyl)diazen-1-yl]-1,3,5-trimethylpyrazole
  • 4-[(1E)-2-(2-nitrophenyl)diazen-1-yl]-1,3,5-trimethylpyrazole

Uniqueness

4-[(1E)-2-(2-methoxyphenyl)diazen-1-yl]-1,3,5-trimethylpyrazole is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility in organic solvents and may also affect its interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H16N4O

Molecular Weight

244.29 g/mol

IUPAC Name

(2-methoxyphenyl)-(1,3,5-trimethylpyrazol-4-yl)diazene

InChI

InChI=1S/C13H16N4O/c1-9-13(10(2)17(3)16-9)15-14-11-7-5-6-8-12(11)18-4/h5-8H,1-4H3

InChI Key

UFQBFNGXGJODFI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)N=NC2=CC=CC=C2OC

Origin of Product

United States

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